molecular formula C21H26N4O2 B10865696 2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B10865696
M. Wt: 366.5 g/mol
InChI Key: WAGJZSNZRUEKDY-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: benzo[d]imidazole derivative , belongs to a class of compounds with potential therapeutic applications. It is characterized by its unique chemical structure, which combines a quinazolinone core with a piperazine moiety and a methoxyphenyl substituent. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Condensation Reaction:

Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve modifications for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes may yield reduced derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) for halogenation reactions.

Major Products:: The specific products depend on reaction conditions and substituents. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives.

Scientific Research Applications

This compound has garnered interest in various fields:

    Medicine: It shows promise as an α₁-adrenergic receptor antagonist. These receptors play a crucial role in smooth muscle contraction, making them relevant for cardiovascular and neurological disorders.

    Chemistry: Researchers explore its reactivity and potential as a building block for novel molecules.

    Biology: Investigating its effects on cellular pathways and receptors.

    Industry: Applications in drug development and materials science.

Mechanism of Action

The compound likely exerts its effects by binding to α₁-adrenergic receptors, modulating smooth muscle tone, blood pressure, and neurotransmitter release.

Comparison with Similar Compounds

While there are other α₁-adrenergic receptor antagonists (e.g., trazodone, naftopidil, urapidil), this compound’s unique structure sets it apart. Further research can elucidate its advantages over existing analogs.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C21H26N4O2/c1-21(2)12-18-17(19(26)13-21)14-22-20(23-18)25-9-7-24(8-10-25)15-5-4-6-16(11-15)27-3/h4-6,11,14H,7-10,12-13H2,1-3H3

InChI Key

WAGJZSNZRUEKDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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